BenchChemオンラインストアへようこそ!

1-Deoxymannojirimycin hydrochloride

Glycobiology Enzymology Glycosidase Inhibition

1-Deoxymannojirimycin HCl is the definitive class I α1,2-mannosidase inhibitor for tunable N-glycosylation control. Unlike swainsonine (Golgi α-mannosidase II) or kifunensine (differential binding), dMM selectively blocks mannosidase I without affecting cell differentiation—enabling biosimilar mAb glycoengineering with dose-dependent fucose reduction (10–500 µM). Superior PK: 1.6× longer half-life vs. N-methyl analogs, enhanced tissue retention. Non-interchangeable with glucosidase inhibitors. Ideal for ERAD studies, glycoprotein QC, and glycan profiling. Order high-purity (≥98%) DMJ for workflow-critical applications.

Molecular Formula C6H14ClNO4
Molecular Weight 199.63
CAS No. 73465-43-7; 84444-90-6
Cat. No. B2478004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Deoxymannojirimycin hydrochloride
CAS73465-43-7; 84444-90-6
Molecular FormulaC6H14ClNO4
Molecular Weight199.63
Structural Identifiers
SMILESC1C(C(C(C(N1)CO)O)O)O.Cl
InChIInChI=1S/C6H13NO4.ClH/c8-2-3-5(10)6(11)4(9)1-7-3;/h3-11H,1-2H2;1H/t3-,4-,5-,6-;/m1./s1
InChIKeyZJIHMALTJRDNQI-MVNLRXSJSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-Deoxymannojirimycin Hydrochloride (CAS 73465-43-7): Class I α1,2-Mannosidase Inhibitor for Glycobiology and Bioprocessing


1-Deoxymannojirimycin hydrochloride (also known as dMM or DMJ) is a piperidine-based iminosugar that functions as a selective, competitive inhibitor of class I α1,2-mannosidases [1]. These enzymes, predominantly located in the endoplasmic reticulum and Golgi apparatus, are essential for the early stages of N-linked glycan processing [2]. By blocking this specific enzymatic step, 1-deoxymannojirimycin prevents the conversion of high-mannose oligosaccharides to complex-type structures, thereby arresting glycoprotein maturation [3]. This mechanism is distinct from other glycosidase inhibitors, positioning 1-deoxymannojirimycin hydrochloride as a critical tool for investigating glycoprotein folding, quality control, and for applications requiring the modulation of protein glycosylation profiles [4].

Why 1-Deoxymannojirimycin Hydrochloride Cannot Be Replaced by Other Mannosidase or Glucosidase Inhibitors


The unique selectivity profile of 1-deoxymannojirimycin (dMM) for class I α1,2-mannosidases fundamentally distinguishes it from other glycosidase inhibitors [1]. Unlike swainsonine, which targets the later-acting Golgi α-mannosidase II (a class II enzyme) and is ineffective against mannosidase I, 1-deoxymannojirimycin acts specifically on the early stages of N-glycan trimming [2]. Furthermore, while compounds like kifunensine also inhibit class I mannosidases, they exhibit different binding modes, kinetic profiles, and can have distinct biological outcomes [3]. Substituting a glucosidase inhibitor like N-methyl-1-deoxynojirimycin (MDJN) would completely alter the experimental outcome, as it prevents the initial glucose trimming steps, resulting in the retention of glucosylated high-mannose structures rather than the non-glucosylated ones generated by dMM treatment [4]. These fundamental differences in enzyme targeting, the resulting glycan structures, and downstream biological effects mean that 1-deoxymannojirimycin is not interchangeable with other in-class or alternative glycosylation inhibitors without altering the research or process outcome.

Quantitative Differentiation of 1-Deoxymannojirimycin Hydrochloride: A Comparative Evidence Guide


Potency and Selectivity: 1-Deoxymannojirimycin vs. Kifunensine on Class I α-Mannosidase Isoforms

A direct, head-to-head comparison of the inhibitory potency (IC50) of 1-deoxymannojirimycin (dMM) against the three human class I α1,2-mannosidase isoforms (MNS1, MNS2, MNS3) reveals a significant, quantifiable difference from kifunensine [1]. Kifunensine is a substantially more potent inhibitor across all three isoforms, with IC50 values in the nanomolar range (350-470 nM). In contrast, 1-deoxymannojirimycin exhibits IC50 values in the micromolar range (30-40 µM), representing an approximately 100-fold lower potency [1]. This stark difference in potency is critical for experimental design.

Glycobiology Enzymology Glycosidase Inhibition

Functional Outcome in Cell Differentiation: 1-Deoxymannojirimycin vs. N-Methyl-1-Deoxynojirimycin in Myoblast Fusion

A comparative study evaluated the effect of two glycosylation inhibitors on the fusion of rat L6 myoblasts [1]. The glucosidase inhibitor N-methyl-1-deoxynojirimycin (MDJN) was found to greatly inhibit myoblast fusion, while the mannosidase inhibitor 1-deoxymannojirimycin (ManDJN) had a minimal effect [1]. Quantitative analysis of the cell surface glycans revealed that MDJN treatment resulted in high-mannose oligosaccharides containing three glucose residues, whereas ManDJN produced non-glucosylated high-mannose oligosaccharides [1]. This demonstrates that despite both compounds blocking the formation of complex oligosaccharides, the specific glycan intermediates generated by each inhibitor lead to dramatically different cellular outcomes [1].

Cell Biology Muscle Differentiation N-Glycosylation

In Vivo Pharmacokinetics: 1-Deoxymannojirimycin vs. N-Methyl-1-Deoxynojirimycin in the Rat

A head-to-head pharmacokinetic study in rats after intravenous administration revealed key differences in the elimination and tissue distribution of 1-deoxymannojirimycin (dMM) and N-methyl-1-deoxynojirimycin (MedNM) [1]. The terminal plasma half-life (t1/2) was longer for dMM at 51 minutes compared to 32 minutes for MedNM [1]. A crucial difference was observed in renal clearance: dMM's clearance was similar to the glomerular filtration rate (GFR), whereas MedNM's clearance was 2-3 times higher than GFR, indicating active tubular secretion for MedNM but not for dMM [1]. Consequently, at 120 minutes post-dose, the amount of dMM retained in the liver was 2.1% of the dose, more than 4-fold higher than MedNM, which showed less than 1% total in collected organs, indicating more persistent tissue retention for dMM [1].

Pharmacokinetics Drug Metabolism ADME

Class Selectivity: 1-Deoxymannojirimycin and Kifunensine vs. Swainsonine for α-Mannosidase Classes

Class I and class II α-mannosidases are distinguished by their catalytic mechanisms and sensitivity to different inhibitors [1]. A comparative analysis shows that class I α1,2-mannosidases are selectively inhibited by both 1-deoxymannojirimycin and kifunensine, but are not inhibited by swainsonine [1]. Conversely, class II α-mannosidases (which include Golgi α-mannosidase II) are inhibited by swainsonine but are unaffected by 1-deoxymannojirimycin or kifunensine [1]. This clear class-level selectivity is a defining characteristic, enabling researchers to distinguish between the roles of these different enzyme families in glycoprotein processing pathways.

Glycobiology Enzymology Inhibitor Selectivity

Optimal Scientific and Industrial Applications for 1-Deoxymannojirimycin Hydrochloride


Controlled Modulation of Therapeutic Antibody Glycosylation for Biosimilar Development

In the biopharmaceutical industry, the glycosylation profile of monoclonal antibodies (mAbs) is a critical quality attribute affecting efficacy and safety [1]. 1-Deoxymannojirimycin (DMJ) provides a tunable method to achieve a specific glycan distribution. As demonstrated in CHO cell cultures producing IgG1, treatment with 10 µM DMJ reduces core fucose levels (e.g., from 92% to 73%) and increases high mannose glycoforms (e.g., from 4% to 22%), while 500 µM can drive a 15-fold reduction in core fucose and a 21-fold increase in high mannose [1]. This dose-response allows process development scientists to precisely match the glycosylation pattern of an innovator molecule, making it a valuable tool for biosimilar manufacturing [1].

In Vivo Studies Requiring Sustained Tissue Exposure and Longer Half-Life

For in vivo pharmacology or toxicology studies where sustained target engagement is needed, the pharmacokinetic profile of 1-deoxymannojirimycin is advantageous. Compared to its close analog N-methyl-1-deoxynojirimycin, it exhibits a 1.6-fold longer terminal half-life (51 vs. 32 minutes) and significantly higher and more persistent retention in tissues like the liver (2.1% of dose vs. <1% total in organs) [2]. This profile, coupled with its renal clearance limited to glomerular filtration (unlike the actively secreted N-methyl analog), may allow for less frequent dosing and ensures more consistent systemic and tissue concentrations for studying chronic inhibition of N-glycosylation [2].

Investigating ER-Associated Degradation (ERAD) and Glycoprotein Quality Control

The precise inhibition of class I α1,2-mannosidases by 1-deoxymannojirimycin is a cornerstone for studying endoplasmic reticulum-associated degradation (ERAD) [3]. This process relies on the trimming of specific mannose residues from misfolded glycoproteins to target them for retrotranslocation and proteasomal degradation [3]. By blocking mannosidase I, 1-deoxymannojirimycin prevents this trimming, leading to the accumulation of misfolded glycoproteins in the ER [3]. Its micromolar potency (IC50 ~20-40 µM) [4] is suitable for these cellular assays, allowing researchers to dissect the molecular machinery of ERAD without causing the complete and potentially cytotoxic block that might be induced by more potent inhibitors like kifunensine [5].

Selective Disruption of Early N-Glycan Processing Without Affecting Cell Differentiation Processes

When the research objective is to block the formation of complex N-glycans without interfering with specific cellular functions like differentiation, 1-deoxymannojirimycin is the preferred tool. Evidence shows that while it effectively prevents complex oligosaccharide formation, it does not inhibit processes like myoblast fusion, in stark contrast to glucosidase inhibitors such as N-methyl-1-deoxynojirimycin which completely block fusion [6]. This functional selectivity allows scientists to uncouple the role of complex glycans from other glycan-dependent signaling events, making it an essential reagent for studies in cell and developmental biology [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Deoxymannojirimycin hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.